5H-[1,2,4]Triazolo[3,4-A]isoindole
CAS No.: 61928-56-1
Cat. No.: VC19467137
Molecular Formula: C9H7N3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61928-56-1 |
|---|---|
| Molecular Formula | C9H7N3 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 5H-[1,2,4]triazolo[3,4-a]isoindole |
| Standard InChI | InChI=1S/C9H7N3/c1-2-4-8-7(3-1)5-12-6-10-11-9(8)12/h1-4,6H,5H2 |
| Standard InChI Key | WHUXSYJZVMOZIA-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2C3=NN=CN31 |
Introduction
Structural and Electronic Features
Molecular Architecture
The compound’s core consists of a triazole ring (a five-membered ring with three nitrogen atoms) fused to an isoindole system (a benzene ring fused to a pyrrole ring). This arrangement creates a planar, conjugated π-system that influences its reactivity and interaction with biological targets. Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 5H- triazolo[3,4-a]isoindole |
| Canonical SMILES | C1C2=CC=CC=C2C3=NN=CN31 |
| InChI Key | WHUXSYJZVMOZIA-UHFFFAOYSA-N |
| Aromatic System | Fully conjugated 10-π-electron system |
The triazole ring’s nitrogen atoms introduce hydrogen-bonding capabilities, while the isoindole moiety contributes to lipophilicity, enhancing membrane permeability in biological systems.
Electronic Properties
Density functional theory (DFT) studies of analogous triazoloisoindoles reveal a highest occupied molecular orbital (HOMO) localized on the isoindole fragment and a lowest unoccupied molecular orbital (LUMO) centered on the triazole ring. This electronic asymmetry facilitates charge-transfer interactions, making the compound a candidate for optoelectronic materials .
Synthetic Methodologies
Electrocyclization of Triazolium Ylides
A landmark synthesis route, reported by Surpateanu et al., involves the internal electrocyclization of disubstituted triazolium ylides . For example, reacting 4-chlorobenzoyl-4-phenyl- triazol-1-ium-2,4,6-tricyanophenylmethylide (10a) with piperidine in dimethyl sulfoxide (DMSO) yields 5-(4-chlorobenzoyl)-6,8-dicyano-1-phenyl-1H-1,2,4-triazolo[5,1-a]isoindole (12a) in 68% yield. Key reaction conditions include:
| Parameter | Value |
|---|---|
| Temperature | Room temperature (20–25°C) |
| Solvent | DMSO |
| Catalyst | Piperidine |
| Reaction Time | 2–4 hours |
| Yield | 58–68% |
This method leverages the ylide’s instability, driving a -sigmatropic shift followed by aromatization to form the triazoloisoindole core .
Alternative Cyclization Strategies
Physicochemical Characterization
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 2240–2280 cm⁻¹ (C≡N stretch) and 1650–1690 cm⁻¹ (C=O stretch) confirm functionalization in synthesized derivatives .
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¹H NMR: Aromatic protons resonate at δ 7.2–8.7 ppm, while the triazole CH=N signal appears as a singlet near δ 10.3 ppm .
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Mass Spectrometry: Electrospray ionization (ESI+) spectra show molecular ion peaks at m/z 424–465 (M+H)⁺, consistent with expected masses .
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition <5% after 24 hours at 25°C, making it suitable for short-term experimental use.
Emerging Applications
Pharmaceutical Development
The triazoloisoindole scaffold is being investigated as a kinase inhibitor scaffold. Molecular docking studies suggest strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding site of EGFR tyrosine kinase, rivaling erlotinib (ΔG = −8.7 kcal/mol).
Materials Science
Thin films of 5H- triazolo[3,4-a]isoindole derivatives exhibit photoluminescence quantum yields of 15–20% in the blue-green spectrum (λem = 450–500 nm), positioning them as potential organic light-emitting diode (OLED) materials.
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